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Compound of Interest

Compound Name:
4-Amino-6-methyl-2H-pyridazin-3-

one

Cat. No.: B176678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 4-Amino-6-methyl-
2H-pyridazin-3-one. Due to the limited publicly available data on the specific cross-reactivity of

this compound, this guide focuses on a hypothesized kinase inhibitory profile, drawing

comparisons with established kinase inhibitors that share structural similarities or target similar

pathways. The pyridazinone scaffold is a common feature in a variety of kinase inhibitors,

particularly those targeting p38 MAPK and c-Met. Therefore, this guide will use the selectivity

profiles of known p38 MAPK and c-Met inhibitors as a comparative framework.

Data Presentation: Comparative Kinase Selectivity
The following tables summarize the inhibitory activity of well-characterized kinase inhibitors that

serve as examples for comparison. This data illustrates the typical selectivity profiles that are

determined for kinase inhibitors. While direct data for 4-Amino-6-methyl-2H-pyridazin-3-one
is not available, these tables provide a benchmark for the expected level of characterization.

Table 1: Selectivity Profile of a Representative p38 MAPK Inhibitor (BIRB 796)
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Kinase Target IC50 (nM) Fold Selectivity vs. p38α

p38α 38 1

p38β 65 1.7

p38γ 200 5.3

p38δ 520 13.7

JNK2 >10,000 >263

ERK1 >10,000 >263

c-RAF >10,000 >263

Fyn >10,000 >263

Lck >10,000 >263

SYK >10,000 >263

IKK2 >10,000 >263

Data compiled from publicly available sources. Actual values may vary based on experimental

conditions.

Table 2: Selectivity Profile of a Representative c-Met Inhibitor (Capmatinib)
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Kinase Target IC50 (nM) Fold Selectivity vs. c-Met

c-Met 0.13 1

RON 30 231

AXL 110 846

MER 250 1923

TYRO3 800 6154

KDR (VEGFR2) >10,000 >76,923

FLT3 >10,000 >76,923

KIT >10,000 >76,923

PDGFRβ >10,000 >76,923

Data compiled from publicly available sources. Actual values may vary based on experimental

conditions.

Experimental Protocols
To determine the cross-reactivity profile of a compound like 4-Amino-6-methyl-2H-pyridazin-
3-one, a combination of in vitro biochemical assays and cell-based target engagement assays

are essential.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase
Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction. A decrease in ADP production in the presence of the test compound indicates

inhibition.

Materials:

Kinase of interest (e.g., p38α, c-Met, and a panel of off-target kinases)

Kinase-specific substrate
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ATP

4-Amino-6-methyl-2H-pyridazin-3-one (test compound)

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

White, opaque 384-well assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of 4-Amino-6-methyl-2H-pyridazin-3-one
in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should be

kept constant and typically below 1%.

Kinase Reaction Setup:

Add 2.5 µL of the test compound dilution or vehicle control to the wells of a 384-well plate.

Add 2.5 µL of a 2X kinase/substrate solution containing the kinase and its specific

substrate in kinase assay buffer.

Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration

should be at or near the Km for the specific kinase.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60

minutes), allowing the kinase reaction to proceed.

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to

stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for

40 minutes.[1][2][3][4][5]

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts

the ADP generated in the kinase reaction to ATP and provides the necessary components for

a luciferase-based luminescence reaction. Incubate at room temperature for 30-60 minutes.

[2][3][5]
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Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: The luminescence signal is directly proportional to the amount of ADP

produced and thus to the kinase activity. Calculate the percent inhibition for each compound

concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a

dose-response curve.

Cellular Target Engagement Assay: Cellular Thermal
Shift Assay (CETSA®)
CETSA® is a biophysical method used to assess the binding of a compound to its target

protein in a cellular environment. The principle is that ligand binding stabilizes the target

protein, leading to an increased resistance to thermal denaturation.[6][7][8][9]

Materials:

Cultured cells expressing the target kinase(s)

4-Amino-6-methyl-2H-pyridazin-3-one (test compound)

Phosphate-buffered saline (PBS)

Lysis buffer

Protease and phosphatase inhibitors

Antibodies specific to the target protein(s)

SDS-PAGE and Western blotting reagents and equipment

Thermal cycler or heating block

Procedure:

Cell Treatment: Treat cultured cells with either the test compound at various concentrations

or a vehicle control. Incubate under normal cell culture conditions for a specific duration to

allow for compound uptake and target binding.
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Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of

temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

Include an unheated control.[6]

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer containing protease

and phosphatase inhibitors.

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed

(e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[6]

Protein Quantification: Collect the supernatant containing the soluble proteins and determine

the protein concentration.

Western Blot Analysis:

Normalize the protein concentrations of all samples.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody specific for the target protein.

Incubate with a corresponding secondary antibody and detect the signal using a suitable

detection method.

Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot

the percentage of soluble protein remaining (relative to the unheated control) against the

temperature. A shift in the melting curve to a higher temperature in the presence of the

compound indicates target engagement and stabilization.

Mandatory Visualization
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Caption: Hypothesized inhibitory action on the c-Met signaling pathway.
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Caption: Hypothesized inhibitory action on the p38 MAPK signaling pathway.
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Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-2h-pyridazin-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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